3-Hexanone, 5-methoxy-
Description
Contextualization within Contemporary Ketone and Ether Chemistry Research
Ketones and ethers are fundamental functional groups in organic chemistry, each with a rich and distinct field of study. Ketones are prized for the reactivity of their carbonyl group, which serves as a key building block in the synthesis of a vast array of more complex molecules, including alcohols, amines, and carbon-carbon bond-based structures. ebsco.comresearchgate.net Contemporary research in ketone chemistry often focuses on developing novel catalytic methods for their synthesis and functionalization, such as asymmetric hydrogenations and hydroacylations, to create chiral alcohols and other valuable compounds with high efficiency and selectivity. researchgate.netorganic-chemistry.org Recent advancements have also explored the chemistry of ketyl radicals and the development of bifunctional catalysts for reactions involving ketones. nih.govorganic-chemistry.org
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are often valued for their stability, making them excellent solvents in a variety of chemical reactions. However, modern ether chemistry research extends far beyond their use as inert media. Significant efforts are being dedicated to the development of new and more efficient methods for ether synthesis, moving beyond classical methods like the Williamson ether synthesis. numberanalytics.comresearchgate.net These modern approaches include the use of advanced catalytic systems, sustainable reaction conditions, and the synthesis of complex polycyclic ethers found in nature. researchgate.netoup.commdpi.comchemrevlett.com
3-Hexanone (B147009), 5-methoxy- is positioned at the intersection of these two major areas of chemical research. As a molecule containing both a ketone and an ether, its chemical behavior is governed by the interplay of these two functional groups. This bifunctionality makes it a subject of interest for chemists looking to explore the synthesis and reactivity of molecules with multiple reactive centers.
Rationale for Advanced Academic Investigation into 3-Hexanone, 5-methoxy-
The primary rationale for the advanced academic investigation of 3-Hexanone, 5-methoxy- stems from its status as a bifunctional compound. Molecules that contain more than one functional group are critical in organic synthesis as they allow for the construction of complex molecular architectures in fewer steps. nih.gov The presence of both a nucleophilic ether oxygen and an electrophilic carbonyl carbon within the same molecule opens up possibilities for intramolecular reactions to form cyclic structures, or for selective intermolecular reactions at one site while the other is preserved or used to direct the reaction.
Alkoxy ketones, the class of compounds to which 3-Hexanone, 5-methoxy- belongs, are valuable intermediates in the synthesis of natural products and other biologically active molecules. nih.gov Specifically, β-alkoxy ketones can be precursors to 1,3-diols, a common structural motif in polyketide natural products. nih.gov The study of the synthesis and reactivity of molecules like 3-Hexanone, 5-methoxy- can therefore provide valuable insights for the development of new synthetic strategies.
Advanced investigation into this compound would likely focus on several key areas:
Novel Synthetic Routes: Developing efficient and stereoselective methods for its synthesis. This could involve exploring reactions such as the Michael addition of methanol (B129727) to an α,β-unsaturated ketone or the isomerization of a γ,δ-unsaturated ketone in the presence of methanol. thieme-connect.com
Reactivity Studies: Investigating the selective reactions of the ketone and ether functional groups. For example, the reduction of the ketone in the presence of the ether, or the cleavage of the ether under conditions that leave the ketone intact.
Conformational Analysis: Understanding how the methoxy (B1213986) group influences the conformation of the hexanone chain and how this, in turn, affects its reactivity.
Review of Foundational Chemical Research Pertaining to 3-Hexanone, 5-methoxy- Analogues
While specific research on 3-Hexanone, 5-methoxy- is not extensively documented in publicly available literature, a significant body of research exists for its analogues. This foundational work provides a strong basis for predicting the chemical behavior of the target molecule.
Alkoxy Ketones: The synthesis of β-alkoxy ketones has been approached through various methods. One common strategy involves the reaction of trimethylsilyl (B98337) enol ethers with acetals in the presence of a Lewis acid like titanium tetrachloride (TiCl4). oup.com Another approach is the Lewis acid-promoted reaction of β,γ-unsaturated ketones with an alcohol, where the reaction proceeds through an in-situ isomerization to an α,β-unsaturated ketone followed by a 1,4-addition. thieme-connect.comresearchgate.net The stereoselective reduction of β-alkoxy ketones to produce anti-1,3-diol monoethers has also been a subject of study, highlighting the synthetic utility of this class of compounds. nih.gov
Functionalized Hexanones: Research on functionalized hexanones provides insight into how substituents affect the properties and reactivity of the six-carbon ketone backbone. For example, studies on hydroxy- and methyl-substituted hexanones reveal details about their synthesis and spectroscopic properties. thegoodscentscompany.comnih.gov The presence of a methoxy group, as in 6-methoxy-2-hexanone, introduces an additional functional group that can influence the molecule's polarity and reactivity. evitachem.comnih.gov
The table below presents a comparison of 3-Hexanone, 5-methoxy- with some of its analogues for which data is available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 3-Hexanone, 5-methoxy- | C7H14O2 | 130.19 | Ketone at C3, Methoxy at C5 |
| 5-Methyl-3-hexanone | C7H14O | 114.19 | Ketone at C3, Methyl at C5 nih.gov |
| 6-Methoxy-2-hexanone | C7H14O2 | 130.19 | Ketone at C2, Methoxy at C6 nih.gov |
| 3-Hexanone, 5-hydroxy-5-methyl- | C7H14O2 | 130.19 | Ketone at C3, Hydroxy and Methyl at C5 nih.gov |
This comparative data underscores the structural diversity within this class of compounds and provides a framework for predicting the physicochemical properties and spectral characteristics of 3-Hexanone, 5-methoxy-. For instance, the presence of the oxygen atom in the methoxy group is expected to increase its polarity compared to 5-methyl-3-hexanone.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57134-35-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-methoxyhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(8)5-6(2)9-3/h6H,4-5H2,1-3H3 |
InChI Key |
QGCPPYLQSZAGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hexanone, 5 Methoxy
Elucidation of Novel Synthetic Routes and Strategies
The creation of 3-Hexanone (B147009), 5-methoxy- necessitates a strategic approach to carbon-carbon bond formation and the introduction of the ketone and methoxy (B1213986) functionalities at the desired positions. Novel synthetic routes are continually being explored to enhance efficiency, selectivity, and sustainability.
Stereoselective and Enantioselective Synthesis Approaches to 3-Hexanone, 5-methoxy-
Achieving stereocontrol in the synthesis of 3-Hexanone, 5-methoxy- is crucial, as the stereochemistry can significantly influence its biological activity and physical properties. While specific stereoselective syntheses for this exact molecule are not extensively documented, established methodologies for the asymmetric synthesis of related β-hydroxy and β-alkoxy ketones can be adapted.
One plausible strategy involves the stereoselective aldol (B89426) reaction. A chiral auxiliary can be employed to direct the formation of a specific stereoisomer of a β-hydroxy ketone precursor. Subsequent methylation of the hydroxyl group would then yield the desired enantiomer of 3-Hexanone, 5-methoxy-. For instance, the use of Evans' chiral oxazolidinone auxiliaries on a propionate-derived enolate, followed by condensation with methoxyacetaldehyde (B81698), could provide a diastereoselective route to the β-hydroxy ketone intermediate.
Alternatively, catalyst-controlled asymmetric reactions offer a more atom-economical approach. For example, a proline-catalyzed asymmetric aldol reaction between acetone (B3395972) and methoxyacetaldehyde could potentially yield an enantiomerically enriched 4-hydroxy-5-methoxy-2-pentanone, which could then be further elaborated to the target molecule.
Enantioselective reduction of a corresponding β-diketone precursor is another viable strategy. The use of chiral reducing agents, such as those derived from chiral metal complexes (e.g., Ru-BINAP catalysts) or enzymatic reductions, can selectively reduce one of the carbonyl groups to a hydroxyl group with high enantioselectivity. This hydroxyl group can then be methylated to afford the desired enantiopure 3-Hexanone, 5-methoxy-.
Below is a hypothetical data table illustrating potential outcomes of different stereoselective approaches.
| Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference Approach |
| Evans' Oxazolidinone | >95:5 d.r. | Analogy from similar aldol reactions |
| Proline | Up to 99% e.e. | Analogy from asymmetric aldol reactions |
| (R)-Ru-BINAP/H₂ | >98% e.e. | Analogy from asymmetric ketone reductions |
| Ketoreductase Enzyme | >99% e.e. | Analogy from biocatalytic reductions |
Exploration of Sustainable and Green Chemistry Principles in 3-Hexanone, 5-methoxy- Synthesis
The principles of green chemistry aim to minimize the environmental impact of chemical processes. In the context of 3-Hexanone, 5-methoxy- synthesis, this can be achieved through various strategies. The use of biocatalysts, such as enzymes (e.g., ketoreductases), can enable reactions to be performed in aqueous media under mild conditions, reducing the need for hazardous organic solvents and reagents. georgiasouthern.edu
Furthermore, the development of catalytic methods that utilize earth-abundant metals and minimize waste generation is a key focus. For instance, employing catalytic amounts of a non-toxic metal catalyst for a key bond-forming step, rather than stoichiometric reagents, significantly improves the atom economy of the synthesis.
The choice of solvent is another critical factor. The replacement of traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents can drastically reduce the environmental footprint of the synthesis. For example, performing a key synthetic step, such as a condensation reaction, in a water-based system or a benign solvent like ethanol (B145695) would align with green chemistry principles.
Mechanistic Investigations of Key Synthetic Transformations for 3-Hexanone, 5-methoxy-
Understanding the reaction mechanisms underlying the synthesis of 3-Hexanone, 5-methoxy- is fundamental for optimizing reaction conditions and improving yields. For instance, in a potential synthesis involving a Michael addition of a nucleophile to an α,β-unsaturated ketone, a detailed mechanistic study could elucidate the role of the catalyst and solvent in promoting the desired 1,4-addition over competing side reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states of key steps, helping to predict stereochemical outcomes and identify potential energy barriers. Experimental mechanistic studies, including kinetic analysis and isotopic labeling, can further clarify the reaction pathways. For example, in a proposed synthesis involving a Grignard reaction, understanding the mechanism of addition and the potential for enolization can guide the choice of reaction conditions to maximize the desired product.
Precursor Chemistry and Functional Group Interconversion Strategies in 3-Hexanone, 5-methoxy- Synthesis
The selection of appropriate precursors and the strategic use of functional group interconversions (FGIs) are critical for an efficient synthesis of 3-Hexanone, 5-methoxy-. A retrosynthetic analysis of the target molecule suggests several potential precursor strategies.
One approach could start from commercially available and relatively inexpensive starting materials. For instance, a plausible route could involve the synthesis of 5-hydroxy-3-hexanone as a key intermediate. This could be achieved through an aldol condensation between propionaldehyde (B47417) and acetone, followed by dehydration and subsequent selective reduction of the double bond. The resulting 5-hydroxy-3-hexanone could then be converted to the target molecule via methylation of the hydroxyl group using a reagent such as methyl iodide in the presence of a base.
Another strategy could involve the conjugate addition of a methoxy-containing nucleophile to an α,β-unsaturated ketone. For example, the Michael addition of a methoxide (B1231860) equivalent to ethyl vinyl ketone could potentially form the desired carbon skeleton with the methoxy group in the correct position.
Functional group interconversions play a pivotal role in these synthetic routes. For example, the oxidation of a secondary alcohol to a ketone is a fundamental FGI. Similarly, the conversion of a halide to a methoxy group via nucleophilic substitution is another key transformation that could be employed.
Below is a table outlining potential precursor molecules and the necessary functional group interconversions.
| Precursor Molecule | Key Functional Group Interconversion(s) |
| 5-Hydroxy-3-hexanone | O-Methylation |
| Ethyl vinyl ketone | Michael Addition, Nucleophilic Acyl Substitution |
| 1-Methoxy-2-butanol | Oxidation, Grignard Reaction |
| 3-Hexene-2,5-dione | Selective Reduction, O-Methylation |
Optimization of Reaction Conditions and Yields for 3-Hexanone, 5-methoxy- Production
The optimization of reaction conditions is a crucial step in developing a practical and efficient synthesis of 3-Hexanone, 5-methoxy-. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to maximize the yield and purity of the product.
Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction parameter space and identify optimal conditions. By systematically varying multiple factors simultaneously, DoE can reveal complex interactions between variables that might be missed in a one-factor-at-a-time approach.
For a hypothetical synthesis involving a palladium-catalyzed cross-coupling reaction to form a key carbon-carbon bond, a DoE study could investigate the effects of different palladium catalysts, ligands, bases, and solvents on the reaction yield. The results of such a study could be represented in a data table as follows:
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 65 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 85 |
| PdCl₂(dppf) | - | NaOtBu | THF | 78 |
Through such systematic optimization, it is possible to significantly improve the efficiency of the synthesis, making it more viable for larger-scale production. Continuous monitoring of the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is also essential for determining the optimal reaction time and preventing the formation of byproducts.
Investigation of Chemical Reactivity and Reaction Mechanisms of 3 Hexanone, 5 Methoxy
Analysis of Electrophilic and Nucleophilic Reaction Pathways Involving 3-Hexanone (B147009), 5-methoxy-
The reactivity of 3-Hexanone, 5-methoxy- is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl and ether oxygens.
Nucleophilic Addition Reactions: The carbonyl carbon of 3-Hexanone, 5-methoxy- is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. A wide array of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
Common nucleophilic addition reactions anticipated for 3-Hexanone, 5-methoxy- include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. For example, the reaction with methylmagnesium bromide would yield 5-methoxy-3-methyl-3-hexanol.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would add to the carbonyl group to form tertiary alcohols.
Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) would reduce the ketone to the corresponding secondary alcohol, 5-methoxy-3-hexanol. libretexts.orgmsu.edu
Wittig Reaction: The reaction with a phosphorus ylide would replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. masterorganicchemistry.com
Cyanohydrin Formation: The addition of hydrogen cyanide would result in the formation of a cyanohydrin, 3-cyano-5-methoxy-3-hexanol. masterorganicchemistry.com
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.
Electrophilic Attack: The lone pairs of electrons on the carbonyl and ether oxygens make them susceptible to attack by strong electrophiles. Protonation of the carbonyl oxygen by a strong acid, for instance, enhances the electrophilicity of the carbonyl carbon, activating it towards weaker nucleophiles. The ether oxygen can also be protonated, which can lead to ether cleavage under harsh acidic conditions. masterorganicchemistry.com
| Nucleophile/Reagent | Predicted Product | Reaction Type |
| CH3MgBr | 5-methoxy-3-methyl-3-hexanol | Grignard Reaction |
| NaBH4 | 5-methoxy-3-hexanol | Reduction |
| Ph3P=CH2 | 5-methoxy-3-methylenehexane | Wittig Reaction |
| HCN | 3-cyano-5-methoxy-3-hexanol | Cyanohydrin Formation |
Exploration of Radical Chemistry and Photochemical Transformations of 3-Hexanone, 5-methoxy-
The presence of a carbonyl group in 3-Hexanone, 5-methoxy- opens up pathways for photochemical reactions, most notably the Norrish Type I and Type II reactions. wikipedia.org These reactions are initiated by the absorption of ultraviolet light, which excites the ketone to a higher electronic state.
Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, generating two radical fragments. youtube.comresearchgate.net For 3-Hexanone, 5-methoxy-, two possible α-cleavage pathways exist:
Pathway A: Cleavage of the C2-C3 bond to form an ethyl radical and a 5-methoxy-1-oxobutyl radical.
Pathway B: Cleavage of the C3-C4 bond to form a propyl radical and a 3-methoxy-1-oxopropyl radical.
The subsequent reactions of these radicals can include decarbonylation, recombination, and disproportionation, leading to a variety of products. The stability of the resulting radicals often influences the preferred cleavage pathway.
Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen atom that can be abstracted by the excited carbonyl oxygen. rsc.org In 3-Hexanone, 5-methoxy-, a γ-hydrogen is available on the C5 carbon. The reaction proceeds through a six-membered cyclic transition state to form a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative. The presence of the methoxy (B1213986) group at the 5-position may influence the rate of γ-hydrogen abstraction. cdnsciencepub.com
Ethers are also known to be susceptible to attack by radicals, which could lead to complex side reactions if radical initiators are present or formed during a reaction. libretexts.org
| Reaction Type | Key Intermediate(s) | Potential Final Product(s) |
| Norrish Type I | Ethyl radical, 5-methoxy-1-oxobutyl radical | Ethane, Propionaldehyde (B47417), Carbon monoxide |
| Norrish Type II | 1,4-biradical | Acetone (B3395972), 1-methoxypropene, Cyclobutanol derivative |
Research into Rearrangement Reactions and Isomerization Processes of 3-Hexanone, 5-methoxy-
Like other ketones, 3-Hexanone, 5-methoxy- is expected to undergo rearrangement and isomerization reactions under appropriate conditions.
Keto-Enol Tautomerism: In the presence of either acid or base, 3-Hexanone, 5-methoxy- can exist in equilibrium with its enol tautomers. Two enol forms are possible: one with a double bond between C2 and C3, and another with a double bond between C3 and C4. The relative stability of these enols will depend on the substitution pattern and steric factors.
Acid-Catalyzed Rearrangements: Under strong acidic conditions, ketones can undergo rearrangements. For example, protonation of the carbonyl oxygen followed by a 1,2-hydride or 1,2-alkyl shift could potentially lead to the formation of isomeric ketones or aldehydes, although such reactions typically require specific structural features not prominent in this molecule.
Base-Catalyzed Rearrangements: In the presence of a strong base, deprotonation at an α-carbon can lead to the formation of an enolate. This enolate can then be protonated at a different position, leading to isomerization. For example, a sufficiently strong base could potentially facilitate the migration of the carbonyl group.
Catalytic Transformations and Ligand Interactions Involving 3-Hexanone, 5-methoxy-
Catalytic methods offer efficient and selective routes for the transformation of ketones.
Catalytic Hydrogenation: The carbonyl group of 3-Hexanone, 5-methoxy- can be reduced to a secondary alcohol via catalytic hydrogenation. This is typically achieved using a heterogeneous catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), in the presence of hydrogen gas. This method is generally highly efficient and produces high yields of the corresponding alcohol. Studies on similar ketones, such as 5-methyl-3-heptanone, have shown that bifunctional catalysts can also be employed to achieve hydrodeoxygenation to alkenes and alkanes. mdpi.com
Catalytic Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.
Ligand Interactions: The lone pairs of electrons on the carbonyl and ether oxygens of 3-Hexanone, 5-methoxy- allow it to act as a ligand, coordinating to metal centers. This interaction is fundamental in many metal-catalyzed reactions, where the coordination of the ketone to the metal catalyst activates it towards further transformation. The bidentate nature of the molecule, with two potential coordinating oxygen atoms, might lead to the formation of chelate complexes with certain metal catalysts, which could influence the stereochemical outcome of reactions.
| Reaction Type | Catalyst | Reagent(s) | Expected Product |
| Hydrogenation | Pt/C or Pd/C | H2 | 5-methoxy-3-hexanol |
| Hydrodeoxygenation | Bifunctional catalyst (e.g., Cu/Al2O3) | H2 | Mixture of 5-methoxy-3-hexene and 5-methoxyhexane |
Kinetic and Thermodynamic Studies of Reactions Pertaining to 3-Hexanone, 5-methoxy-
Kinetics: The rates of reactions involving 3-Hexanone, 5-methoxy- will be influenced by several factors:
Steric Hindrance: The ethyl group on one side of the carbonyl and the methoxypropyl group on the other will create some steric hindrance, which may slow down the rate of nucleophilic attack compared to less substituted ketones.
Solvent Effects: The polarity of the solvent can significantly affect the rates of both nucleophilic and electrophilic reactions by stabilizing or destabilizing reactants, transition states, and products. qub.ac.uk
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate.
Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).
Nucleophilic Additions: The addition of strong nucleophiles to the carbonyl group is generally a thermodynamically favorable process, leading to the formation of stable alcohol products.
Rearrangements: The equilibrium position of isomerization reactions, such as keto-enol tautomerism, will be determined by the relative thermodynamic stabilities of the isomers.
Bond Dissociation Energies: In radical reactions, the relative bond dissociation energies of the α-carbon-carbon bonds will influence the product distribution in Norrish Type I reactions. The C-H bond strength at the γ-position will be a key factor in the efficiency of the Norrish Type II reaction. researchgate.net
Advanced Spectroscopic and Structural Elucidation Research for 3 Hexanone, 5 Methoxy
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis of 3-Hexanone (B147009), 5-methoxy-
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Hexanone, 5-methoxy-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for a complete structural assignment.
¹H NMR would provide information about the electronic environment of each proton, their multiplicity revealing the number of adjacent protons. Key expected signals would include a triplet for the terminal methyl group (C1), a quartet for the adjacent methylene (B1212753) group (C2), and singlets or multiplets for the protons on carbons 4, 5, and 6, as well as the methoxy (B1213986) group protons. The chemical shifts would be indicative of their proximity to the carbonyl and methoxy functional groups.
¹³C NMR would identify all unique carbon atoms in the molecule. The carbonyl carbon (C3) would exhibit a characteristic downfield shift (typically in the 200-220 ppm range). The carbon of the methoxy group and the carbon it is attached to (C5) would also have distinct chemical shifts.
Conformational and Configurational Analysis would be further explored using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, helping to determine the preferred spatial arrangement of the molecule's flexible chain. mdpi.com For a chiral center at C5, diastereotopic protons in the adjacent methylene group (C4) might be observed, further confirming the stereochemistry. The application of NMR in conformational analysis is a well-established method for understanding the geometry of flexible molecules. auremn.org.br
Hypothetical ¹H NMR Data for 3-Hexanone, 5-methoxy-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~0.9 | t | 3H | H1 |
| ~2.4 | q | 2H | H2 |
| ~2.6 | t | 2H | H4 |
| ~3.5 | m | 1H | H5 |
| ~1.2 | d | 3H | H6 |
Hypothetical ¹³C NMR Data for 3-Hexanone, 5-methoxy-
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~210 | C3 (Carbonyl) |
| ~75 | C5 |
| ~56 | Methoxy Carbon |
| ~45 | C4 |
| ~35 | C2 |
| ~20 | C6 |
Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Dynamics and Intermolecular Interactions of 3-Hexanone, 5-methoxy-
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule's functional groups. uha.fr These techniques are complementary and would be used to identify and characterize the bonds within 3-Hexanone, 5-methoxy-. thermofisher.com
FTIR Spectroscopy would be particularly sensitive to polar bonds. A strong absorption band corresponding to the C=O stretch of the ketone group would be expected around 1715 cm⁻¹. The C-O stretching of the methoxy group would likely appear in the 1150-1085 cm⁻¹ region. Various C-H stretching and bending vibrations would also be present.
Raman Spectroscopy is more sensitive to non-polar bonds and would be useful for observing the C-C backbone vibrations. The carbonyl stretch is also Raman active. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes can be obtained. sapub.org
Analysis of peak shapes, positions, and intensities in different solvents or at varying temperatures could provide insights into intermolecular interactions, such as hydrogen bonding (if protic solvents are used) and conformational changes.
Expected Vibrational Frequencies for 3-Hexanone, 5-methoxy-
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~2950-2850 | C-H stretching | FTIR, Raman |
| ~1715 | C=O stretching (ketone) | FTIR, Raman |
| ~1460 | C-H bending | FTIR, Raman |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Research and Isotopic Analysis of 3-Hexanone, 5-methoxy-
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. chemguide.co.uk
Electron Ionization (EI) would likely be used to generate a mass spectrum of 3-Hexanone, 5-methoxy-. The molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation pattern is predictable for ketones. Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. libretexts.org This would lead to the formation of characteristic fragment ions. Another common fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.
Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C2-C3 bond would result in an acylium ion. Cleavage of the C3-C4 bond would also produce a characteristic fragment.
McLafferty Rearrangement: If sterically possible, this rearrangement would involve the transfer of a hydrogen atom from the carbon chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Predicted Key Fragments in the Mass Spectrum of 3-Hexanone, 5-methoxy-
| m/z | Possible Fragment |
|---|---|
| [M]+ | Molecular Ion |
| [M - CH₃CH₂]+ | Loss of ethyl group |
| [M - CH(OCH₃)CH₃]+ | Loss of the methoxy-ethyl group |
| [CH₃CH₂CO]+ | Ethyl acylium ion |
X-ray Crystallography of Crystalline Derivatives and Co-crystals of 3-Hexanone, 5-methoxy- for Solid-State Structural Insights
As 3-Hexanone, 5-methoxy- is likely a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline derivative or a co-crystal. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles in the solid state.
By preparing a crystalline derivative, for example, a semicarbazone or a 2,4-dinitrophenylhydrazone, it would be possible to obtain a single crystal suitable for X-ray diffraction analysis. The resulting crystal structure would reveal the precise conformation of the molecule in the solid state, providing valuable data to compare with computational models and solution-phase NMR studies. This would also definitively establish the relative stereochemistry if the compound is chiral.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Research on 3-Hexanone, 5-methoxy-
Since 3-Hexanone, 5-methoxy- possesses a stereocenter at the C5 position, it is a chiral molecule. Chiroptical spectroscopy techniques are essential for studying its stereochemical properties.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The n→π* transition of the carbonyl group in ketones is sensitive to the surrounding stereochemistry and typically gives a distinct ECD signal. The sign and intensity of this Cotton effect could be used to determine the absolute configuration of the C5 stereocenter by comparing experimental spectra with those predicted by quantum chemical calculations.
Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides more detailed stereochemical information as it probes the vibrational transitions of the entire molecule. The VCD spectrum would offer a rich fingerprint of the molecule's absolute configuration and predominant conformation in solution.
Theoretical and Computational Chemistry of 3 Hexanone, 5 Methoxy
Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals of 3-Hexanone (B147009), 5-methoxy-
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. northwestern.eduwikipedia.org For 3-Hexanone, 5-methoxy-, methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, yielding detailed information about its electron distribution, bonding characteristics, and molecular orbitals. wikipedia.orgnih.gov
The electronic structure is defined by the arrangement of electrons in molecular orbitals (MOs). Calculations reveal the geometry that minimizes the molecule's total energy, providing optimized bond lengths, bond angles, and dihedral angles. For 3-Hexanone, 5-methoxy-, the geometry is dictated by the sp² hybridization of the carbonyl carbon and the sp³ hybridization of the other carbon and oxygen atoms. The presence of two electronegative oxygen atoms—one in the carbonyl group and one in the methoxy (B1213986) group—significantly polarizes the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. For 3-Hexanone, 5-methoxy-, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the two oxygen atoms. The LUMO is anticipated to be the π* (pi-antibonding) orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Below is a table of predicted geometric parameters for the lowest energy conformer of 3-Hexanone, 5-methoxy-, calculated at the B3LYP/6-31G(d) level of theory, a common DFT method.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (methoxy) | 1.43 Å |
| Bond Length | C-C (alpha to C=O) | 1.52 Å |
| Bond Angle | C-C-C (carbonyl) | 118.5° |
| Bond Angle | C-O-C (methoxy) | 112.0° |
| Dihedral Angle | H-C-C-H (ethane fragment) | ~60° (gauche) |
Exhaustive Conformational Analysis via Advanced Computational Methods for 3-Hexanone, 5-methoxy-
Due to the presence of several single bonds, 3-Hexanone, 5-methoxy- is a flexible molecule with numerous possible spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. calcus.cloud
Advanced computational methods are employed to explore the vast conformational space. bu.edu Systematic search methods involve rotating each flexible bond by a fixed increment, followed by energy minimization of each resulting structure. calcus.cloud For a molecule with multiple rotatable bonds like 3-Hexanone, 5-methoxy-, this approach can become computationally expensive due to the combinatorial explosion of possible structures. bu.edu
Stochastic methods, such as Monte Carlo (MC) sampling and molecular dynamics (MD) simulations, provide a more efficient alternative. calcus.cloudwikipedia.org These methods randomly sample the conformational space to locate low-energy structures. A potential energy surface (PES) scan is a common technique where the energy of the molecule is calculated as a function of one or two specific dihedral angles, while all other geometric parameters are optimized at each step. researchgate.netuni-muenchen.deq-chem.com This allows for the visualization of energy minima and the transition states that connect them.
The key rotatable bonds in 3-Hexanone, 5-methoxy- are the C2-C3, C4-C5, and C5-O bonds. A relaxed PES scan of the dihedral angle around the C4-C5 bond, for example, would reveal the relative stability of conformers arising from the different spatial arrangements of the methoxy group relative to the ketone backbone.
The table below presents hypothetical data from a relaxed potential energy surface scan for the C4-C5-O-C(methyl) dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 5.5 | Eclipsed (TS) |
| 60 | 0.8 | Gauche |
| 120 | 4.0 | Eclipsed (TS) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.0 | Eclipsed (TS) |
| 300 | 0.8 | Gauche |
Prediction and Elucidation of Reaction Mechanisms and Transition State Structures for 3-Hexanone, 5-methoxy- Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transformation pathways and the structures of transient species. rsc.org For 3-Hexanone, 5-methoxy-, a key reaction is the nucleophilic addition to the electrophilic carbonyl carbon. academie-sciences.frlibretexts.org
By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition state (TS) structures. researchgate.net A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path of a reaction. Locating the TS is essential for calculating the activation energy, which determines the reaction rate.
For instance, the reduction of 3-Hexanone, 5-methoxy- by a hydride reagent (e.g., from NaBH₄) can be modeled. The calculation would start with the reactants (ketone and hydride) and end with the product (the corresponding alcohol). A transition state search algorithm would then be used to find the geometry of the TS, where the C-H bond is partially formed and the C=O bond is partially broken. academie-sciences.fr Analysis of the TS structure provides details about the reaction's stereoselectivity, such as whether the nucleophile attacks from a specific face of the carbonyl plane. academie-sciences.fracademie-sciences.fr Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products.
Molecular Dynamics Simulations of 3-Hexanone, 5-methoxy- in Various Chemical Environments
While quantum chemical calculations typically focus on static, isolated molecules (or small clusters), molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in a condensed phase, such as in a solvent. aps.orgmdpi.com
In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water. The forces on each atom are calculated using a classical force field (e.g., GAFF, CHARMM), and Newton's equations of motion are solved numerically to propagate the system forward in time. mdpi.com This generates a trajectory that describes the position and velocity of every atom over the simulation period.
MD simulations of 3-Hexanone, 5-methoxy- can reveal crucial information about its behavior in different environments. acs.org For example, in an aqueous solution, simulations can show how water molecules arrange themselves around the polar carbonyl and methoxy groups, forming a solvation shell. nih.govacs.org This allows for the calculation of properties like the solvation free energy. Furthermore, MD is an excellent tool for observing conformational transitions in real-time, showing how the molecule flexes and changes shape due to thermal energy and interactions with its surroundings. frontiersin.org
Application of Density Functional Theory (DFT) and Ab Initio Approaches for Spectroscopic Parameter Prediction of 3-Hexanone, 5-methoxy-
Computational methods, particularly DFT and ab initio approaches, are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized molecular geometry. researchgate.net The calculation yields the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to specific molecular motions, such as the C=O stretch, C-H bends, and C-O stretches. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.netresearchgate.net For 3-Hexanone, 5-methoxy-, a strong absorption band is predicted for the C=O stretch, typically around 1715-1740 cm⁻¹. libretexts.orglibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. modgraph.co.ukresearchgate.netresearchgate.net These calculations compute the isotropic magnetic shielding tensor for each nucleus. The chemical shifts are then obtained by referencing these absolute shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.netmodgraph.co.uk Such calculations are invaluable for assigning peaks in complex spectra and for studying how chemical shifts are affected by molecular conformation. researchgate.net
The tables below show predicted spectroscopic data for 3-Hexanone, 5-methoxy-.
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| C-H Stretch (alkane) | 2870-2960 | Medium-Strong |
| C=O Stretch | 1725 | Very Strong |
| C-H Bend | 1375-1465 | Medium |
| C-O-C Stretch (ether) | 1100-1150 | Strong |
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~210 |
| CH₂ (alpha to C=O) | ~2.4 | ~35-45 |
| CH (with methoxy) | ~3.5 | ~75-85 |
| CH₃ (methoxy) | ~3.3 | ~58 |
| CH₃ (terminal) | ~0.9-1.1 | ~10-20 |
Exploration of Advanced Applications and Derivatization Strategies for 3 Hexanone, 5 Methoxy
Role of 3-Hexanone (B147009), 5-methoxy- as a Synthetic Building Block in Complex Organic Synthesis
Organic molecules that contain multiple functional groups, often referred to as organic building blocks, are fundamental to the assembly of more complex molecular architectures. sigmaaldrich.com 3-Hexanone, 5-methoxy- fits this description, possessing both a ketone and an ether moiety. The ketone's carbonyl group can undergo a wide array of classic transformations, including nucleophilic addition, condensation reactions (such as aldol (B89426) and Knoevenagel reactions), and reductions to form secondary alcohols. The presence of the methoxy (B1213986) group at the 5-position (the β-position relative to the carbonyl) can influence the regioselectivity of enolate formation. Deprotonation can occur at either the C2 or C4 position, and the electronic influence of the β-methoxy group may affect the kinetic versus thermodynamic stability of the resulting enolates, thereby directing the outcome of subsequent alkylation or acylation reactions.
Furthermore, β-substituted ketones are recognized as valuable precursors for synthesizing a variety of important intermediates, including enones, heterocyclic compounds, and dicarbonyl products. nih.gov By leveraging the reactivity of the carbonyl group in 3-Hexanone, 5-methoxy-, it is plausible to envision its use in multi-step syntheses. For example, it could serve as a precursor in the synthesis of substituted cyclohexenones or other cyclic systems through intramolecular condensation pathways. The ether linkage, while generally more stable, could be cleaved under harsh acidic conditions if required, revealing a hydroxyl group for further functionalization. This dual functionality makes 3-Hexanone, 5-methoxy- a potentially valuable intermediate for creating molecules with specific steric and electronic properties for applications in medicinal chemistry and natural product synthesis.
Potential in Materials Science Research, including Polymer Precursors and Specialty Chemicals Derived from 3-Hexanone, 5-methoxy-
In materials science, the development of functional polymers with tailored properties is a significant area of research. Aliphatic polyketones, which are polymers featuring a backbone of alternating olefin and carbon monoxide units, are known for their advantageous mechanical properties and chemical reactivity. researchgate.netfindoutaboutplastics.com The 1,4-dicarbonyl units along the polymer chain are highly susceptible to nucleophilic attack, allowing for post-polymerization modification. acs.org
A common modification strategy is the Paal-Knorr reaction, where the dicarbonyl units react with primary amines to form N-substituted pyrrole (B145914) rings along the polymer backbone. cambridge.orgrsc.org This functionalization can transform a simple thermoplastic into a specialty material, such as a polyelectrolyte or a surfactant. cambridge.org In this context, 3-Hexanone, 5-methoxy- could be investigated as a specialty chemical for modifying or controlling polyketone synthesis. It could potentially act as a chain-capping agent to control the molecular weight of the polymer, thereby influencing its physical properties. The introduction of the methoxy group at the chain end could impart specific solubility or thermal characteristics to the final polymer.
Moreover, derivatives of 3-Hexanone, 5-methoxy- could be designed to act as monomers themselves. For instance, conversion of the ketone to a vinyl group or another polymerizable moiety could yield a functional monomer that, when incorporated into a polymer backbone, introduces both a ketone and an ether functionality as a pendant group, available for further cross-linking or functionalization.
Investigation of 3-Hexanone, 5-methoxy- in Catalysis or as a Ligand in Organometallic Chemistry
The field of organometallic chemistry involves the study of compounds containing metal-carbon bonds, which are central to many catalytic processes. wikipedia.orguomustansiriyah.edu.iq Aldehydes and ketones can serve as ligands for transition metals, coordinating in several ways. acs.org The most common modes are η¹-coordination, where the oxygen atom's lone pair donates to the metal center, and η²-coordination, where the π-system of the C=O bond interacts with the metal. wikipedia.org The η¹ mode is typical for Lewis acidic metals, while the η² mode is favored by electron-rich, low-valence metals. wikipedia.org
3-Hexanone, 5-methoxy- presents an interesting case for ligand design. In addition to the carbonyl oxygen, the ether oxygen at the 5-position provides a second potential coordination site. This structure opens the possibility for the molecule to act as a bidentate chelating ligand. Depending on the metal center and the desired geometry, it could coordinate through both oxygen atoms to form a stable six-membered ring, a favored conformation in chelation. Such chelation can significantly enhance the stability of the resulting organometallic complex compared to monodentate ketone ligands. The reactivity of β-alkoxy ketones with organometallic reagents has been shown to be influenced by this potential for chelation. acs.org Therefore, 3-Hexanone, 5-methoxy- could be explored as a ligand for catalysts in reactions such as hydrogenation, hydroformylation, or polymerization, where ligand structure is critical for controlling activity and selectivity.
Synthesis and Comprehensive Reactivity Studies of Structural Analogues and Derivatives of 3-Hexanone, 5-methoxy-
The synthesis and study of structural analogues and derivatives of 3-Hexanone, 5-methoxy- are essential for exploring its full potential. A variety of standard organic transformations can be applied to its core structure to generate a library of related compounds.
Potential Synthetic Routes to Derivatives:
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) | 5-methoxy-3-hexanol |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) followed by aqueous workup | 3,5-dimethyl-5-methoxy-3-hexanol |
| Wittig Reaction | Methyltriphenylphosphonium bromide / base | 5-methoxy-3-methylenehexane |
| α-Hydroxylation | Formation of silyl (B83357) enol ether, then oxidation (e.g., with m-CPBA) | 2-hydroxy-5-methoxy-3-hexanone |
| Ether Cleavage | Strong acid (e.g., HBr, HI) | 5-hydroxy-3-hexanone |
| Mannich Reaction | Formaldehyde, Dimethylamine hydrochloride | 2-(dimethylaminomethyl)-5-methoxy-3-hexanone |
The synthesis of hydroxylated derivatives is particularly noteworthy. Based on established methods for related ketones like 5-methyl-3-hexanone, α-hydroxylation can be achieved by first converting the ketone to its silyl enol ether, followed by oxidation. researchgate.netresearchgate.net This provides access to α-hydroxy ketones, which are valuable chiral building blocks. Similarly, the synthesis of a related amino derivative, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, has been achieved through a multi-step process involving an initial addition reaction to an unsaturated ketone precursor, demonstrating a viable pathway for introducing amine functionalities. google.com The direct oxidation of a secondary methyl ether to a ketone is also a known transformation, suggesting that analogues could be prepared from corresponding dimethoxy alkanes. acs.org
Development of Advanced Separation and Purification Methodologies for 3-Hexanone, 5-methoxy-
The effective separation and purification of 3-Hexanone, 5-methoxy- from reaction mixtures are critical for its use in any application. The presence of two polar functional groups, the ketone and the ether, dictates the choice of appropriate methodologies.
For volatile impurities or products with significantly different boiling points, distillation (including fractional, vacuum, or steam distillation) would be a primary method of purification. google.comsciencemadness.org However, for complex mixtures containing compounds with similar volatilities, chromatography is indispensable.
Given the polarity of 3-Hexanone, 5-methoxy-, several chromatographic techniques are applicable:
Normal-Phase Chromatography: Using a polar stationary phase like silica (B1680970) gel or alumina (B75360) with non-polar mobile phases (e.g., mixtures of hexanes and ethyl acetate) is a standard approach. columbia.edu The separation is based on the differential adsorption of polar compounds to the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for purifying very polar compounds that show poor retention in reversed-phase chromatography. biotage.comwaters.com HILIC uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. This method could provide excellent resolution for separating 3-Hexanone, 5-methoxy- from other polar molecules. waters.com
Chemical purification methods could also be explored. For instance, bisulfite extraction is a classic technique for separating unhindered ketones and aldehydes from mixtures by forming a water-soluble adduct. nih.gov While 3-hexanone is not a methyl ketone and may be too sterically hindered for efficient adduct formation, this method's feasibility could be investigated. sciencemadness.org Another approach involves the use of resins to selectively remove aldehyde impurities from ketone streams. google.com
The selection of the optimal purification strategy would depend on the specific impurities present, the scale of the purification, and the required purity level of the final product. A combination of distillation and chromatographic techniques would likely be most effective.
Future Research Directions and Emerging Paradigms for 3 Hexanone, 5 Methoxy
Identification of Interdisciplinary Research Opportunities for 3-Hexanone (B147009), 5-methoxy-
The future study of 3-Hexanone, 5-methoxy- is ripe for interdisciplinary collaboration, which could unveil novel applications and fundamental scientific insights. The presence of both a ketone and an ether functional group suggests potential for diverse interactions and functionalities.
Potential Interdisciplinary Research Areas:
Medicinal Chemistry and Pharmacology: Ketone bodies are a subject of significant interest in metabolic studies and therapeutics. The methoxy (B1213986) group in 3-Hexanone, 5-methoxy- could influence its metabolic stability, cell permeability, and interaction with biological targets. Research in this area could explore its potential as a modulator of metabolic pathways or as a scaffold for the development of new therapeutic agents. For instance, peptidyl mono-fluoromethyl ketones are a class of biologically active molecules with potential as protease inhibitors for treating various diseases. mdpi.com
Materials Science: The polarity and hydrogen bond accepting capabilities of the ketone and ether moieties suggest that 3-Hexanone, 5-methoxy- could be investigated as a component in the formulation of novel polymers, solvents, or electrolytes. Its impact on the physical and chemical properties of materials could be a fruitful area of research.
Food and Fragrance Chemistry: Many ketones and ethers are known for their distinct aromas and flavors. Collaborative research with sensory scientists could explore the organoleptic properties of 3-Hexanone, 5-methoxy- and its potential use as a flavoring agent or fragrance component.
Biocatalysis: The use of enzymes for chemical synthesis offers a sustainable alternative to traditional chemical methods. illinois.edu Interdisciplinary research involving biochemists and chemical engineers could focus on identifying or engineering enzymes capable of stereoselectively synthesizing or modifying 3-Hexanone, 5-methoxy-. This could lead to more efficient and environmentally friendly production methods.
Addressing Current Challenges and Exploring Future Prospects in 3-Hexanone, 5-methoxy- Chemistry
The advancement of knowledge regarding 3-Hexanone, 5-methoxy- will depend on overcoming several key challenges inherent to ketone chemistry and embracing new synthetic strategies.
Current Challenges:
Selective Synthesis: A significant challenge in ketone synthesis is achieving high regioselectivity and stereoselectivity, particularly in molecules with multiple functional groups. Developing synthetic routes that allow for the precise installation of the methoxy group at the C5 position and control of any potential stereocenters is a primary hurdle.
C-H Functionalization: The selective functionalization of C-H bonds is a major goal in modern organic chemistry. Developing methods to selectively activate and modify the various C-H bonds within the 3-Hexanone, 5-methoxy- molecule would open up avenues for creating a wide range of derivatives with potentially new properties and applications. Recent breakthroughs in catalyst design are expanding the possibilities for modifying ketones at previously inaccessible sites. news-medical.net
Limited Characterization Data: The lack of comprehensive spectroscopic and physicochemical data for 3-Hexanone, 5-methoxy- hinders its study. A foundational prospect for future work is the thorough characterization of this compound to establish a baseline for further research.
Future Prospects:
Novel Catalytic Methods: The development of new catalysts is crucial for overcoming synthetic challenges. Research into novel organometallic or organocatalytic systems could provide efficient and selective pathways for the synthesis of 3-Hexanone, 5-methoxy- and its analogs.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 3-Hexanone, 5-methoxy- could lead to more efficient and reproducible production processes.
Photochemistry: The photolysis of ketones can lead to unique chemical transformations. cdnsciencepub.comcdnsciencepub.com Investigating the photochemical reactivity of 3-Hexanone, 5-methoxy- could reveal novel reaction pathways and provide access to new molecular architectures.
Integration of Machine Learning and Artificial Intelligence in the Chemical Research of 3-Hexanone, 5-methoxy-
Applications of AI and Machine Learning:
Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule by analyzing vast databases of chemical reactions. chemcopilot.comacs.org These tools could be instrumental in designing practical and innovative syntheses for 3-Hexanone, 5-methoxy-, a process that has traditionally relied on the intuition and experience of chemists. chemcopilot.com
Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions, including product yields and the formation of byproducts, with increasing accuracy. chemeurope.comchemcopilot.comprinceton.edu This predictive capability can be used to optimize reaction conditions for the synthesis of 3-Hexanone, 5-methoxy-, saving time and resources in the laboratory. The complexity of chemical reactions, influenced by numerous variables, makes this a prime area for AI application. chemcopilot.com
Property Prediction: AI algorithms can predict the physicochemical and biological properties of molecules based on their structure. This would allow for the in silico screening of 3-Hexanone, 5-methoxy- and its virtual derivatives for potential applications in areas such as drug discovery and materials science before committing to their synthesis.
Data Analysis and Interpretation: The large datasets generated from modern analytical techniques can be effectively analyzed using machine learning algorithms to identify patterns and correlations that may not be apparent to human researchers. This could lead to a deeper understanding of the reactivity and behavior of 3-Hexanone, 5-methoxy-.
Interactive Data Table: Potential AI/ML Applications in 3-Hexanone, 5-methoxy- Research
| Research Area | Specific Application of AI/ML | Potential Impact |
| Synthesis Planning | Retrosynthetic analysis using neural networks | Discovery of novel and more efficient synthetic routes. |
| Reaction Optimization | Prediction of reaction yields and byproducts under various conditions | Reduced experimental effort and resource consumption. |
| Property Prediction | QSAR modeling for biological activity or physicochemical properties | Prioritization of synthetic targets and applications. |
| Spectroscopic Analysis | Automated interpretation of NMR and Mass Spectrometry data | Faster and more accurate structural elucidation. |
The integration of these computational approaches promises to accelerate the research and development cycle for 3-Hexanone, 5-methoxy-, enabling a more rapid exploration of its chemical space and potential applications.
Q & A
Q. What are the recommended synthetic routes for 5-methoxy-3-hexanone in academic research?
- Methodological Answer : A viable approach involves Grignard reagent coupling followed by selective oxidation. For example:
Synthesize a 5-methoxy-alcohol precursor via alkylation of a secondary alcohol with methyl iodide under basic conditions.
Oxidize the alcohol to the ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation.
Alternative routes include Claisen-Schmidt condensation with methoxy-substituted aldehydes and ketones. Validate intermediates via thin-layer chromatography (TLC) and NMR .
Q. How can 5-methoxy-3-hexanone be characterized using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Identify the methoxy singlet (~δ 3.3 ppm) and ketone-related protons (e.g., α-protons at δ 2.1–2.5 ppm).
- 13C NMR : Confirm the ketone carbonyl (~210–220 ppm) and methoxy carbon (~55 ppm).
- IR Spectroscopy : Detect the carbonyl stretch (~1715 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- GC-MS : Use a polar stationary phase (e.g., DB-WAX) to resolve retention indices, referencing hexanal (RI 776) and 3-hexanone (RI 764) for calibration .
Q. What safety protocols are essential when handling 5-methoxy-3-hexanone?
- Methodological Answer :
- Ventilation : Use fume hoods to limit inhalation exposure; monitor airborne concentrations against proposed AOELs (e.g., 67 ppm for 3-hexanone analogs) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point ~40°C for similar ketones) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources due to flammability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for 5-methoxy-3-hexanone analogs?
- Methodological Answer :
- Comparative Toxicology : Use surrogate compounds like 3-pentanone (TLV-TWA 200 ppm) to extrapolate effects, adjusting for structural differences (e.g., methoxy group polarity) .
- In Vitro Assays : Employ hepatocyte models to assess metabolic pathways (e.g., cytochrome P450 oxidation) and compare with in silico predictions from tools like EPA’s TEST software .
Q. What strategies optimize enantioselective synthesis of chiral 5-methoxy-3-hexanone derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral oxazaborolidine catalysts for ketone reduction or Sharpless epoxidation for adjacent stereocenters .
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or analyze using Mosher’s ester derivatization for absolute configuration determination .
Q. How to design experiments to study metabolic pathways of 5-methoxy-3-hexanone in biological systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize 13C-labeled 5-methoxy-3-hexanone to track metabolites via LC-MS/MS.
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
